Product packaging for Anagrelide Hydrochloride Hydrate(Cat. No.:CAS No. 823178-43-4)

Anagrelide Hydrochloride Hydrate

Cat. No.: B1384281
CAS No.: 823178-43-4
M. Wt: 310.6 g/mol
InChI Key: YLFXXKJQBOJJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery

Anagrelide hydrochloride monohydrate, a derivative of the parent compound anagrelide, emerged from pharmacological research in the late 20th century. Initially developed in the 1970s by Bristol-Myers Squibb under the code name BL-4162A, anagrelide was first investigated for its antiplatelet aggregation properties. Early studies in animal models demonstrated its ability to inhibit adenosine diphosphate (ADP)-induced platelet aggregation. However, clinical observations in the 1980s revealed its unique thrombocytopenic effects, shifting its therapeutic focus toward myeloproliferative neoplasms. The monohydrate hydrochloride salt formulation was later developed to improve solubility and stability, receiving regulatory approval in the United States in 1997 under the brand name Agrylin. Its orphan drug designation in multiple jurisdictions underscores its specialized role in managing essential thrombocythemia.

Nomenclature and Chemical Identifiers

IUPAC Name and Synonyms

The systematic IUPAC name for anagrelide hydrochloride monohydrate is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride monohydrate . Common synonyms include:

  • Agrylin®
  • Xagrid®
  • Thromboreductin®
  • BL-4162A

CAS Number and Registry Data

  • Base compound (anagrelide) : CAS 68475-42-3
  • Hydrochloride monohydrate : CAS 58579-51-4
    Registry entries confirm its status as a small molecule drug with molecular formula C₁₀H₁₀Cl₃N₃O₂ and molar mass 308.56 g/mol.

International Chemical Identifiers

Identifier Type Value
InChI InChI=1S/C₁₀H₇Cl₂N₃O.ClH.H₂O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;;/h1-2H,3-4H2,(H,13,14,16);1H;1H2
InChIKey YLFXXKJQBOJJIX-UHFFFAOYSA-N
SMILES O=C1N=C2NC3=CC=C(Cl)C(Cl)=C3CN2C1.Cl.O

Overview of Research Significance and Academic Interest

Anagrelide hydrochloride monohydrate has garnered sustained scientific interest due to:

  • Unique Mechanism : As a competitive inhibitor of phosphodiesterase 3A (PDE3A) with IC₅₀ values of 30–80 nM, it modulates cyclic adenosine monophosphate (cAMP) levels in megakaryocytes, impairing platelet production without direct cytotoxicity. Recent studies reveal its role in stabilizing PDE3A-Schlafen 12 complexes, activating RNase activity that may contribute to therapeutic effects.

  • Synthetic Chemistry Advances : Patents disclose improved synthesis routes using Lewis acid catalysis (e.g., AlCl₃) to reduce reaction times from 24 hours to <12 hours while maintaining >95% purity. A 2014 patent describes a novel crystalline Form II with enhanced stability under accelerated storage conditions.

  • Expanding Therapeutic Potential : Preclinical data suggest synergistic effects with idarubicin in acute myeloid leukemia (AML) models, where combined treatment induced gasdermin E-mediated pyroptosis in PDE3A-high cells.

  • Analytical Challenges : The compound's poor aqueous solubility (0.24 mg/mL at 25°C) and photolytic degradation profile necessitate specialized formulation strategies, driving research into nanocrystalline and salt forms.

Table 1: Key Synthetic Methods for Anagrelide Hydrochloride Monohydrate

Method Description Yield Key Innovation Source
Lewis acid-catalyzed cyclization (AlCl₃, THF, reflux) 82% Reduced reaction time from 24h to 12h
Thermal cyclization of cyanoimine intermediates in HCl/ether 75% Avoids cyanogen bromide toxicity
Crystallization from formic acid/ethanol for Form II polymorph 99.5% Improved stability at 40°C/75% RH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl3N3O2 B1384281 Anagrelide Hydrochloride Hydrate CAS No. 823178-43-4

Properties

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O.ClH.H2O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;;/h1-2H,3-4H2,(H,13,14,16);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFXXKJQBOJJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823178-43-4
Record name Anagrelide hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823178434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dichloro-1H,2H,3H,5H-imidazolidino[2,1-b]quinazolin-2-one hydrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANAGRELIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM763Y5C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of anagrelide hydrochloride monohydrate involves the synthesis of the anagrelide base, followed by its conversion to the hydrochloride monohydrate form. One method involves suspending anagrelide base in a suitable solvent and contacting the suspension with a solution of hydrochloric acid in 2-propanol at ambient temperature . Another method uses acetonitrile/ethereal HCl as the solvent/salt-forming acid system to produce anagrelide hydrochloride from the anagrelide free base .

Industrial Production Methods: Industrial production of anagrelide hydrochloride monohydrate typically involves large-scale synthesis using the aforementioned methods. The use of ether as an anti-solvent in the crystallization process is avoided due to the risk of explosion, and acetonitrile is less preferred due to its classification as a class 2 solvent .

Chemical Reactions Analysis

Types of Reactions: Anagrelide hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents such as halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of the imidazoquinazoline structure, which may have different pharmacological properties .

Scientific Research Applications

Indications and Clinical Use

Anagrelide hydrochloride monohydrate is indicated for:

  • Reduction of elevated platelet counts : Particularly in high-risk patients with essential thrombocythemia who are intolerant to other therapies or have not achieved acceptable platelet levels .
  • Management of thrombo-hemorrhagic events : It helps alleviate symptoms associated with high platelet counts, such as thrombo-hemorrhagic complications .

Patient Selection Criteria

High-risk essential thrombocythemia patients typically exhibit one or more of the following characteristics:

  • Age ≥ 60 years
  • Platelet count ≥ 1,000 x 10^9/L
  • History of thrombo-hemorrhagic events
  • Severe vascular risk factors .

Pharmacological Profile

Anagrelide acts primarily through the inhibition of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects are not directly linked to this inhibition. It has demonstrated a favorable pharmacokinetic profile with approximately 70% bioavailability when administered orally. Peak plasma concentrations are reached within one hour under fasting conditions .

Efficacy and Safety

Clinical studies have established Anagrelide's efficacy in reducing platelet counts more effectively than traditional treatments such as hydroxyurea and busulfan. A significant advantage is its tolerability profile, which may lead to better patient adherence to treatment regimens .

Clinical Study Insights

A notable bioequivalence study compared Anagrelide hydrochloride monohydrate formulations, demonstrating that the pharmacokinetic parameters (AUC and Cmax) were within the acceptable bioequivalence range (0.80 – 1.25), confirming its therapeutic equivalence to established formulations like Xagrid .

Case Studies

Several case studies highlight the clinical effectiveness of Anagrelide in real-world settings:

  • Case Study A : A 65-year-old female patient with essential thrombocythemia experienced significant reduction in platelet counts from 1,200 x 10^9/L to 400 x 10^9/L after six months of Anagrelide treatment, with no adverse thrombo-hemorrhagic events reported.
  • Case Study B : A male patient aged 70 presented with severe thrombo-hemorrhagic symptoms due to elevated platelet levels. Following initiation of Anagrelide therapy, his symptoms improved markedly within three weeks, demonstrating the drug's rapid action.

Comparative Efficacy Table

Treatment OptionEfficacy in Reducing Platelet CountTolerabilityOnset of Action
AnagrelideHighGoodRapid (weeks)
HydroxyureaModerateVariableSlow (months)
BusulfanLowPoorSlow (months)

Mechanism of Action

Anagrelide hydrochloride monohydrate reduces platelet counts by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. It also causes a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Anagrelide’s structural analogs and metabolites, such as BCH24426 and RL603 , have been studied for their biological activities in hematopoietic cells. Key comparisons include:

Compound Molecular Formula Purity (%) Solubility Biological Activity (IC₅₀) Source
Anagrelide HCl Mono C₁₀H₇Cl₂N₃O·HCl·H₂O 499%* Sparingly in DMSO/DMF 10–100 nM (PDE3 inhibition) Cambridge Major Labs
BCH24426 Not specified 494%* DMSO ~50 nM (cAMP modulation) Tocris Cookson
RL603 C₈H₉N₃O₂·HCl (assumed) >100%* DMSO/acidic PBS 1–10 µM (platelet inhibition) Ultrafine

Notes:

  • Purity values (e.g., 499%) are reported as per evidence and may reflect typographical errors .
  • RL603’s solubility in acidic PBS suggests formulation advantages for specific delivery routes.

Anagrelide demonstrates superior specificity for megakaryocyte differentiation compared to BCH24426 and RL603, which exhibit broader cAMP modulation .

Pharmacological Class Comparators: PDE Inhibitors

Anagrelide shares mechanistic overlap with other PDE inhibitors but differs in therapeutic application:

Compound PDE Target Primary Use Key Distinguishing Feature
Anagrelide PDE3/4 Thrombocythemia Selective platelet reduction via megakaryocyte apoptosis
Cilostazol PDE3 Intermittent claudication Vasodilation and antiplatelet effects
Milrinone PDE3 Heart failure Inotropic action; not used for hematologic disorders

While Cilostazol and Milrinone target PDE3, their systemic effects (e.g., vasodilation, increased cardiac output) contrast with Anagrelide’s narrow focus on platelet production .

Hydrochloride Monohydrate Formulations in Therapeutics

Anagrelide’s hydrochloride monohydrate formulation is compared below with other drugs sharing similar salt forms:

Drug Molecular Formula Molecular Weight Therapeutic Class Regulatory Identifier (UNII)
Anagrelide HCl Mono C₁₀H₇Cl₂N₃O·HCl·H₂O 310.55 Platelet-reducing VNS4435G39
Argatroban Mono C₂₃H₃₆N₆O₅S·H₂O 526.63 Anticoagulant IY90U61Z3S
EXP 561† C₁₂H₁₆N·HCl·H₂O Not reported Antidepressant (failed) PMID:5695389

Notes:

  • Argatroban monohydrate, an anticoagulant, highlights how similar salt forms serve divergent therapeutic purposes .
  • EXP 561, a failed antidepressant hydrochloride monohydrate, underscores the importance of clinical validation .

Related Compounds and Metabolites

Anagrelide’s major metabolite, Anagrelide Related Compound B (chemical name: (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride), is an impurity with distinct pharmacological properties. Unlike the parent compound, Related Compound B lacks significant PDE3 inhibition, emphasizing Anagrelide’s structural specificity .

Biological Activity

Anagrelide hydrochloride monohydrate is a pharmacological agent primarily utilized for its platelet-lowering effects in the treatment of thrombocythemia, particularly in patients with myeloproliferative disorders. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Anagrelide acts primarily as an inhibitor of phosphodiesterase 3A (PDE3A), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels within cells. By inhibiting PDE3A, anagrelide increases intracellular cAMP concentrations, which subsequently affects platelet function and megakaryocyte maturation.

  • Inhibition of PDE3A : Anagrelide's inhibition of PDE3A leads to decreased platelet aggregation, although significant effects on aggregation are observed only at higher doses than those required for platelet count reduction .
  • Impact on Megakaryocytes : Anagrelide also inhibits megakaryocytopoiesis, the process by which megakaryocytes develop from progenitor cells, thereby reducing platelet production .

Pharmacokinetics

The pharmacokinetic profile of anagrelide is characterized by rapid absorption and metabolism:

  • Absorption : Following oral administration, anagrelide has approximately 70% bioavailability. Peak plasma concentrations (Cmax) are reached within one hour (Tmax) when taken on an empty stomach .
  • Metabolism : Anagrelide is extensively metabolized in the liver via cytochrome P450 1A2 into two major metabolites: 3-hydroxy anagrelide and 2-amino-5,6-dichloro-3,4-dihydroquinazoline. The 3-hydroxy metabolite retains similar efficacy in lowering platelets but exhibits a significantly higher potency against PDE3A .
  • Elimination : The plasma half-life of anagrelide is approximately 1.3 hours, with less than 1% excreted unchanged in urine .

Table 1: Pharmacokinetic Parameters of Anagrelide

ParameterValue
Bioavailability~70%
Cmax (ng/ml)6.7 ± 3.75
Tmax (h)1.0 (0.5 - 2.5)
Half-life~1.3 hours
AUC0-t (ng.h/ml)17.4 ± 11.2
AUC0-∞ (ng.h/ml)17.8 ± 11.6

Clinical Studies and Case Reports

Anagrelide has been evaluated in multiple clinical trials for its efficacy and safety profile in patients with various myeloproliferative disorders:

  • Efficacy in Essential Thrombocythemia (ET) : In a clinical study involving 942 patients with ET, polycythemia vera (PV), and chronic myelogenous leukemia (CML), anagrelide demonstrated significant reductions in platelet counts with manageable side effects .
  • Adverse Effects : Common side effects include headache, palpitations, and gastrointestinal disturbances; however, serious adverse events are rare .

Case Study Example

A notable case involved a patient with ET who experienced recurrent thrombotic events despite standard therapy. Following the initiation of anagrelide treatment at a dose of 0.5 mg/day, the patient achieved stable platelet counts within weeks without significant adverse effects.

Q & A

Q. What are the critical considerations for optimizing the synthesis of anagrelide hydrochloride monohydrate?

Methodological Answer: Synthesis optimization requires careful control of solvent systems, temperature, and acidification steps. For example, suspending anagrelide base in alcohol (e.g., ethanol or methanol), followed by controlled water addition and acidification with HCl, ensures monohydrate formation. Refluxing and gradual cooling (e.g., 0.5°C/min) improve crystal purity. Post-synthesis characterization via XRPD and HPLC validates phase purity and hydration state .

Q. How can researchers validate the purity and stability of anagrelide hydrochloride monohydrate in pharmaceutical formulations?

Methodological Answer: Stability-indicating RP-HPLC methods are critical. Use a C18 column with a mobile phase of 0.1% orthophosphoric acid and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Monitor degradation products under stress conditions (e.g., 40°C/75% RH for 30 days). Peak homogeneity (≥99.5%) and forced degradation studies (acid/base/oxidative hydrolysis) confirm method specificity .

Q. What analytical techniques are essential for structural characterization of anagrelide hydrochloride monohydrate?

Methodological Answer: Combine single-crystal X-ray diffraction (XRPD) to confirm the monohydrate crystal lattice, FT-IR spectroscopy for functional group analysis (e.g., N-H stretching at 3200–3400 cm⁻¹), and NMR (¹H/¹³C) to verify the imidazoquinazolinone core. Thermogravimetric analysis (TGA) quantifies water content (theoretical: ~5.8% w/w) .

Q. How does solubility impact formulation design for anagrelide hydrochloride monohydrate?

Methodological Answer: Due to low aqueous solubility (<0.1 mg/mL), use co-solvents (e.g., DMSO for in vitro studies) or cyclodextrin complexes. For oral formulations, micronization (particle size <10 µm) enhances dissolution rates. Solubility parameters (Hansen solubility sphere) guide excipient selection to avoid hydrate-to-anhydrate transitions .

Q. What pharmacological targets are associated with anagrelide hydrochloride monohydrate's mechanism of action?

Methodological Answer: Anagrelide inhibits platelet production via dual targeting: (1) PDE3 inhibition (IC₅₀ = 36 nM) elevates cAMP, reducing megakaryocyte maturation, and (2) antagonism of the MPL receptor (thrombopoietin receptor). Validate target engagement in vitro using human megakaryocyte cultures (CD41+ cell counts) and cAMP ELISA assays .

Advanced Research Questions

Q. How do anagrelide metabolites (e.g., BCH24426, RL603) influence its pharmacological profile?

Methodological Answer: Metabolite activity is assessed in haematopoietic cell cultures. For example, incubate CD34+ cells with 10 µM anagrelide and quantify metabolites via LC-MS/MS. BCH24426 (active metabolite) retains PDE3 inhibition (IC₅₀ = 42 nM), while RL603 shows reduced potency. Use selective PDE3 inhibitors (e.g., cilostazol) as comparators to isolate metabolite effects .

Q. What strategies resolve contradictions in stability data between accelerated and real-time storage studies?

Methodological Answer: Apply the Arrhenius equation to extrapolate degradation rates, but account for non-Arrhenius behavior (e.g., hydrate-anhydrate transitions) via moisture sorption isotherms. Use dynamic vapor sorption (DVS) to model humidity effects. Discrepancies >10% require QbD-based revalidation of storage conditions .

Q. How can researchers standardize bioanalytical assays for anagrelide in complex biological matrices?

Methodological Answer: Employ a deuterated internal standard (d₄-anagrelide) to correct matrix effects. For plasma samples, protein precipitation with acetonitrile (1:3 v/v) achieves >95% recovery. Validate assays per ICH M10 guidelines: linearity (1–500 ng/mL), precision (CV ≤15%), and accuracy (85–115%) .

Q. What experimental designs mitigate batch-to-batch variability in preclinical studies?

Methodological Answer: Use a nested ANOVA design with three independent synthesis batches. Test physicochemical equivalence via DSC (melting point ±2°C), particle size distribution (laser diffraction), and dissolution profiles (f₂ ≥50). In vivo studies should randomize batches across animal cohorts to isolate biological variability .

Q. How do structural modifications of anagrelide affect its selectivity for PDE3 over PDE4?

Methodological Answer: Perform molecular docking (AutoDock Vina) using PDE3A (PDB: 1SO2) and PDE4D (PDB: 3G4G) crystal structures. Key residues: PDE3 Gln450 vs. PDE4 Gln369. Synthesize analogs with substitutions at C6/C7 (e.g., -F vs. -Cl) and test in enzyme inhibition assays. Cl substitution enhances PDE3 selectivity by 12-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anagrelide Hydrochloride Hydrate
Reactant of Route 2
Reactant of Route 2
Anagrelide Hydrochloride Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.